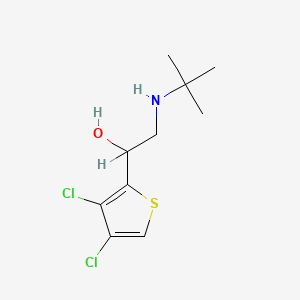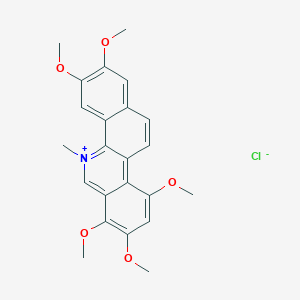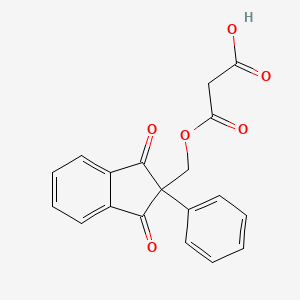
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate is a complex organic compound with the molecular formula C19H14O6 and a molecular weight of 338.33 g/mol . This compound is characterized by its unique structure, which includes a dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl moiety linked to a propanedioate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate typically involves the reaction of 2,3-dihydro-1,3-dioxo-2-phenyl-1H-indene with propanedioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar indene structure and exhibit various biological activities
Imidazole derivatives: These compounds have a different core structure but also show a wide range of chemical and biological properties. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for diverse applications.
Properties
CAS No. |
56898-23-8 |
|---|---|
Molecular Formula |
C19H14O6 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-[(1,3-dioxo-2-phenylinden-2-yl)methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C19H14O6/c20-15(21)10-16(22)25-11-19(12-6-2-1-3-7-12)17(23)13-8-4-5-9-14(13)18(19)24/h1-9H,10-11H2,(H,20,21) |
InChI Key |
JQVPXWADPOJISU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)COC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
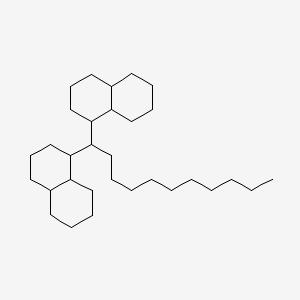
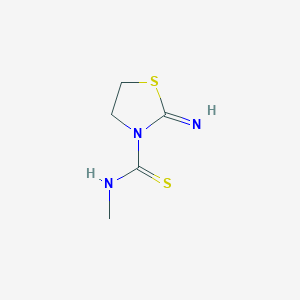
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
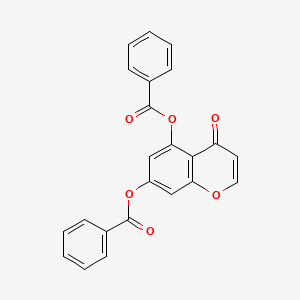
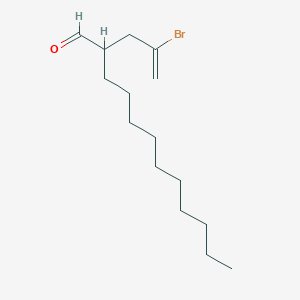
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
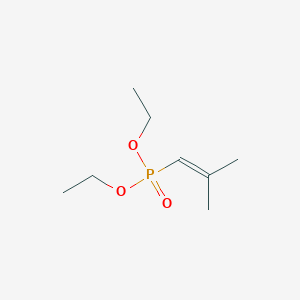
![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
